molecular formula C16H17N3O B2482316 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine CAS No. 1258729-07-5

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine

Cat. No. B2482316
CAS RN: 1258729-07-5
M. Wt: 267.332
InChI Key: XNPDZVPIYHQGRU-UHFFFAOYSA-N
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Description

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a piperidine ring and an oxadiazole ring. The synthesis of this compound is relatively straightforward, and it has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological pathways. It has been shown to inhibit the activity of COX-2, an enzyme that plays a role in inflammation, and to activate caspase-3, a protein that is involved in apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine have been extensively studied. It has been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating caspase-3. Additionally, it has been shown to have anti-microbial properties by inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine in lab experiments include its ease of synthesis, high purity, and well-established biological and pharmacological properties. However, some limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine. One potential area of research is in the development of new drugs based on this compound for the treatment of various diseases. Another area of research is in the study of the compound's mechanism of action, which could lead to a better understanding of its biological effects. Additionally, further studies could be conducted to investigate the potential use of this compound as a diagnostic tool for various diseases.

Synthesis Methods

The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine involves the reaction of 3-phenyl-5-amino-1,2,4-oxadiazole with propargyl bromide in the presence of a base. The resulting product is then treated with piperidine to yield the final compound. This method is efficient and yields high purity products.

Scientific Research Applications

The compound 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-(prop-2-yn-1-yl)piperidine has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.

properties

IUPAC Name

3-phenyl-5-(1-prop-2-ynylpiperidin-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-11-19-12-7-6-10-14(19)16-17-15(18-20-16)13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPDZVPIYHQGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCC1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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